6,7-Dibromonaphthalen-1-ol
Overview
Description
6,7-Dibromonaphthalen-1-ol is a chemical compound with the molecular formula C10H6Br2O . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core with two bromine atoms attached at the 6th and 7th positions and a hydroxyl group at the 1st position . The molecular weight of this compound is 301.96 .Scientific Research Applications
Optical and Electrochemical Properties
Research on derivatives of 6,7-dibromonaphthalen-1-ol, like oligo(1,5-dialkoxynaphthalene-2,6-diyl)s, reveals their potential in self-assembling ordered structures in solid states. These structures exhibit unique optical and electrochemical properties, including photoluminescence and electrochromism, which are useful in materials science applications (Yamaguchi & Yamauchi, 2015).
Fluorescent Sensor Development
This compound derivatives have been utilized in designing fluorescent sensors. A study on a fluorescent sensor for aluminum ion detection, using compounds related to this compound, demonstrated its application in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Synthesis of Novel Compounds
This compound is a precursor in synthesizing new chemical compounds with diverse properties. Studies have used it to synthesize ball-type bisphthalocyanines and clamshell type bisphthalocyanine, showing varied electrochemical and spectroelectrochemical behaviors. These compounds have potential applications in materials science and electronics (Odabaş et al., 2007).
Structural Modeling and Dynamics
This compound derivatives have been key in studying structural modeling and dynamics in chemical systems. The study of 1,8-diarylnaphthalene systems derived from this compound has contributed to understanding molecular interactions and bond rotation dynamics (Thirsk et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
6,7-dibromonaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYDWJNNWZCZRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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